molecular formula C16H11Cl2N3O3 B2714915 2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 70394-83-1

2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No. B2714915
CAS RN: 70394-83-1
M. Wt: 364.18
InChI Key: HBKOOJRVZOBDGT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 4-chlorophenoxy group, an oxadiazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. For example, the 4-chlorophenoxy group and the oxadiazole ring could potentially participate in pi-pi stacking interactions, which could influence the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chlorophenoxy group could potentially increase the compound’s lipophilicity, which could influence its solubility and distribution in the body .

Scientific Research Applications

Pharmacological Potential

1,3,4-Oxadiazole derivatives have been extensively studied for their pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibition activities. For instance, compounds synthesized with 1,3,4-oxadiazole moieties have demonstrated significant antibacterial properties against both gram-positive and gram-negative bacterial strains, highlighting their potential in addressing antibiotic resistance issues. These derivatives also exhibit low cytotoxic behavior, suggesting a favorable safety profile for pharmacological applications (Nafeesa et al., 2017; Siddiqui et al., 2014).

Enzyme Inhibition for Therapeutic Applications

The inhibitory effects of 1,3,4-oxadiazole derivatives on various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have been explored, indicating their therapeutic potential in diseases where enzyme regulation is beneficial, like Alzheimer's disease. This demonstrates the versatility of 1,3,4-oxadiazole derivatives in drug development for neurodegenerative diseases (Rehman et al., 2013).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c17-11-3-1-10(2-4-11)15-20-21-16(24-15)19-14(22)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKOOJRVZOBDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

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